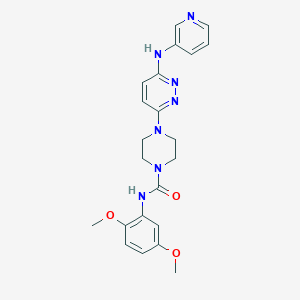

N-(2,5-dimethoxyphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

Beschreibung

N-(2,5-dimethoxyphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a 2,5-dimethoxyphenyl group and a pyridin-3-ylamino-substituted pyridazine moiety. Piperazine-carboxamide scaffolds are commonly associated with enzyme inhibition (e.g., fatty acid amide hydrolase, FAAH) or receptor modulation, as seen in structurally related compounds like PKM-833 . The 2,5-dimethoxy substitution may influence lipophilicity and metabolic stability, while the pyridazine-pyridine linkage could contribute to target binding specificity.

Eigenschaften

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7O3/c1-31-17-5-6-19(32-2)18(14-17)25-22(30)29-12-10-28(11-13-29)21-8-7-20(26-27-21)24-16-4-3-9-23-15-16/h3-9,14-15H,10-13H2,1-2H3,(H,24,26)(H,25,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDVULZUHGQYDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2,5-dimethoxyphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a piperazine core substituted with a pyridazine and pyridine moiety, which are known to contribute to its biological activity.

Research indicates that compounds similar to N-(2,5-dimethoxyphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide exhibit various mechanisms of action:

- Inhibition of Kinases : Many derivatives have shown promise as inhibitors of kinases, particularly those involved in cancer pathways. For instance, imidazo[1,2-b]pyridazine derivatives were identified as potent inhibitors of p38 MAP kinase and IKKbeta, which are crucial in inflammatory responses and cancer progression .

- Antimicrobial Activity : Some studies have highlighted the potential of pyridazine derivatives in exhibiting antimicrobial properties against Mycobacterium tuberculosis. Compounds with similar structures demonstrated significant inhibitory concentrations (IC50) against this pathogen .

- Anticancer Properties : The compound has been associated with antiproliferative activities in various cancer cell lines. For example, derivatives related to pyrimidine structures have shown efficacy in inhibiting cell growth in chronic myeloid leukemia (CML) K562 cells .

Biological Activity Data Table

The following table summarizes key findings from various studies on the biological activity of compounds related to N-(2,5-dimethoxyphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide:

Case Studies

Several case studies have explored the biological effects of related compounds:

- Anticancer Activity : A study evaluated a series of pyrimidine derivatives for their anticancer properties against various cell lines. The results indicated that certain modifications significantly enhanced their antiproliferative effects .

- Tuberculosis Treatment : Another investigation focused on the synthesis of new anti-tubercular agents based on similar chemical frameworks. Compounds showed promising results against Mycobacterium tuberculosis, with low cytotoxicity towards human cells .

- Kinase Inhibition : Research into imidazo[1,2-b]pyridazine derivatives revealed their ability to selectively inhibit kinases involved in inflammatory pathways, suggesting a potential role in treating inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Structural Differences :

- Core : Both compounds share the piperazine-carboxamide backbone.

- Substituents: PKM-833: Contains a chroman ring with a trifluoromethyl group at position 7 and a pyridazin-3-yl group. Target Compound: Features a 2,5-dimethoxyphenyl group and a pyridin-3-ylamino-pyridazine moiety.

Pharmacological Profile :

PKM-833 is a potent, selective, and orally active FAAH inhibitor optimized for brain penetration. It demonstrates:

- In Vitro Activity : IC₅₀ of 4.2 nM against rat FAAH .

- In Vivo Efficacy : Reduces inflammatory pain in rodent models at 10 mg/kg (oral) .

Implications for Target Compound :

The absence of the chroman-trifluoromethyl group in the target compound may reduce brain penetration but could enhance peripheral selectivity. The dimethoxyphenyl group may improve solubility compared to PKM-833’s lipophilic chroman ring.

Patent-Disclosed Piperidine/Pyridine Derivatives ()

Compounds such as N-(4-(6-(Benzyloxy)pyridin-3-ylamino)-3-cyano-7-(pyridin-4-yloxy)chinolin-6-yl)-2-(piperidin-4-yliden)-acetamid share a pyridine core but diverge significantly in structure:

- Key Features: Benzyloxy/chlorobenzyloxy groups, a quinoline scaffold, and a piperidinyliden-acetamide side chain.

Bis(4-methoxyphenyl)methyl-Pyridazine Derivatives ()

The patented compound N-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide highlights:

- Structural Overlaps : Methoxy-phenyl groups and pyridazine rings.

- Divergence : A dihydropyrimidine-carboxamide core instead of piperazine.

- Synthesis Focus: The patent emphasizes novel manufacturing processes rather than biological activity .

Data Table: Structural and Pharmacological Comparison

*Molecular weights are estimated based on structural formulae.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing N-(2,5-dimethoxyphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide?

- Methodology : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperazine core via nucleophilic substitution between ethylenediamine derivatives and dihaloalkanes under basic conditions (e.g., KOH/EtOH) .

- Step 2 : Functionalization of the pyridazine ring through Buchwald-Hartwig amination to introduce the pyridin-3-ylamino group, using palladium catalysts (e.g., Pd(OAc)₂) and ligands like XantPhos .

- Step 3 : Coupling the 2,5-dimethoxyphenyl group via carboxamide linkage using carbodiimide-mediated coupling agents (e.g., EDC/HOBt) .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- X-ray Crystallography : Resolve crystal structure to confirm bond angles and stereochemistry, as demonstrated for related piperazine-carboxamide derivatives .

- NMR Spectroscopy : Use H/C NMR to verify substituent positions (e.g., aromatic protons in 2,5-dimethoxyphenyl at δ 3.8–4.0 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₂₇N₇O₃: 485.22) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- In Vitro Screening :

- Receptor Binding Assays : Test affinity for dopamine (D2/D3) or androgen receptors using radioligand displacement (e.g., H-Spiperone for D2R, IC₅₀ determination) .

- Enzyme Inhibition : Assess activity against kinases (e.g., JAK2) using fluorescence-based ADP-Glo™ assays .

- Dose-Response Analysis : Use Hill plots to calculate EC₅₀/IC₅₀ values, ensuring replicates (n ≥ 3) to minimize variability .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s selectivity for dopamine D3 over D2 receptors?

- Molecular Dynamics (MD) Simulations : Model interactions with D3R’s extracellular loop 2 (E2), which contributes to ligand selectivity. Focus on hydrogen bonding between the carboxamide carbonyl and Ser196/Arg348 residues .

- Free Energy Perturbation (FEP) : Quantify binding energy differences when modifying the pyridazine ring (e.g., introducing electron-withdrawing groups to enhance D3R affinity) .

- Validation : Synthesize analogs (e.g., replacing pyridazine with pyrimidine) and validate selectivity via competitive binding assays .

Q. What strategies resolve contradictions in SAR data for piperazine-carboxamide derivatives?

- Data Triangulation :

- Structural Overlays : Compare X-ray structures of high/low-affinity analogs to identify steric clashes or conformational flexibility .

- Meta-Analysis : Aggregate datasets from public repositories (e.g., ChEMBL) to identify consensus pharmacophores .

- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting bioactivity discrepancies .

Q. How can reaction path search algorithms improve synthetic yield and scalability?

- Quantum Chemical Calculations : Employ density functional theory (DFT) to identify transition states and optimize reaction conditions (e.g., solvent selection for Pd-catalyzed amination) .

- High-Throughput Screening (HTS) : Test 96-well plate formats with varying catalysts (e.g., Pd vs. Cu), ligands, and bases to map optimal parameters .

- Scale-Up Protocols : Use flow chemistry for continuous synthesis of intermediates (e.g., pyridazin-3-ylamine), reducing batch-to-batch variability .

Methodological Considerations

Q. What experimental frameworks ensure reproducibility in receptor binding studies?

- Standardization :

- Cell Line Validation : Use HEK293 cells stably expressing human D2/D3 receptors, authenticated via STR profiling .

- Ligand Purity : Ensure >95% compound purity (HPLC) and avoid DMSO concentrations >0.1% in assays to prevent solvent artifacts .

- Data Reporting : Adhere to FAIR principles—publish raw data (e.g., dose-response curves) in repositories like Zenodo .

Q. How to address metabolic instability observed in preclinical studies?

- Metabolite Identification : Use LC-MS/MS to profile hepatic microsomal metabolites (e.g., CYP3A4-mediated oxidation of the methoxy group) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperazine) to enhance plasma stability without compromising activity .

Tables for Key Data

Table 1 : Comparative Binding Affinities of Piperazine-Carboxamide Analogs

| Compound | D3R Kᵢ (nM) | D2R Kᵢ (nM) | Selectivity (D3/D2) | Source |

|---|---|---|---|---|

| Target Compound | 2.6 | 2600 | 1000 | |

| Analog (Pyrimidine) | 8.3 | 4500 | 542 | |

| Bicalutamide (Control) | >10,000 | N/A | N/A |

Table 2 : Optimized Synthetic Conditions for Key Intermediate

| Step | Reagent/Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | KOH, 1,2-dibromoethane | EtOH | 80 | 78 | |

| 2 | Pd(OAc)₂, XantPhos | DMF | 110 | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.